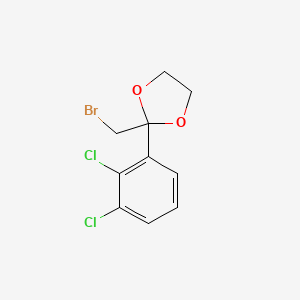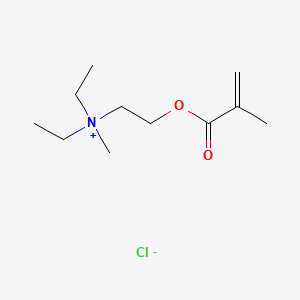
EINECS 256-193-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
EINECS 256-193-9 is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a diethylmethylammonium group and a 2-methyl-1-oxoallyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 256-193-9 typically involves a multi-step process:
Reaction of Diethylmethylamine with 2-Methyl-1-oxoallyl Chloride: This step involves the nucleophilic substitution reaction between diethylmethylamine and 2-methyl-1-oxoallyl chloride to form an intermediate.
Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the oxyethyl group.
Quaternization with Methyl Chloride: Finally, the product is quaternized with methyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
EINECS 256-193-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. Reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions can be used. Reactions are performed in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted ammonium compounds with different functional groups replacing the chloride ion.
科学的研究の応用
EINECS 256-193-9 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
作用機序
The mechanism of action of EINECS 256-193-9 involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can interact with proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Dimethylbenzyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Trimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
EINECS 256-193-9 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
45117-80-4 |
|---|---|
分子式 |
C11H22ClNO2 |
分子量 |
235.75 g/mol |
IUPAC名 |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1 |
InChIキー |
NDCAQOIUIIGHEU-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CCOC(=O)C(=C)C.[Cl-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
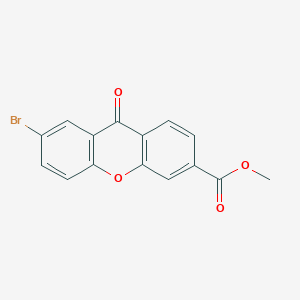
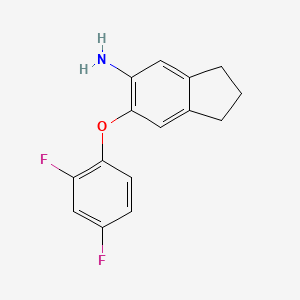
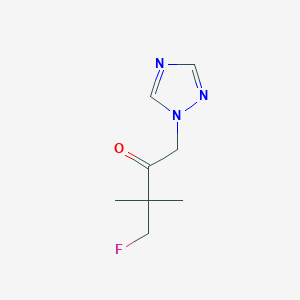
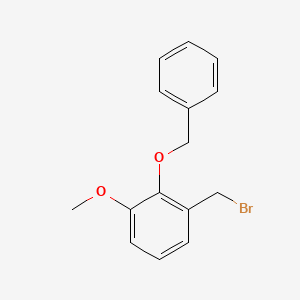
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}acetamide](/img/structure/B8578092.png)
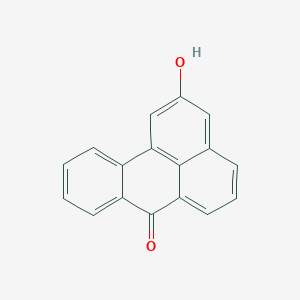
![2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8578105.png)
![1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8578112.png)
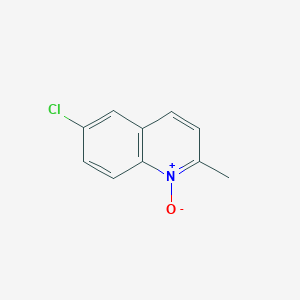
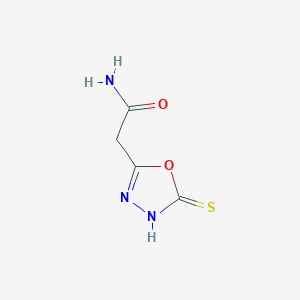
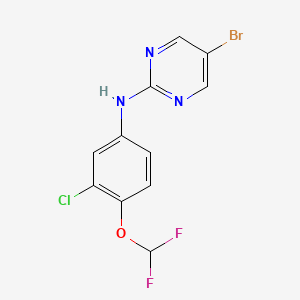
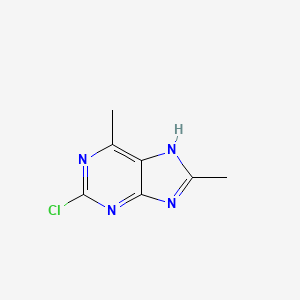
![3-methyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8578145.png)
